3,6-Anhydro-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Anhydro-D-glucitol is a derivative of sorbitol, a sugar alcohol. It is formed through the dehydration of sorbitol and is one of the key intermediates in the production of isosorbide. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Anhydro-D-glucitol is primarily synthesized through the dehydration of sorbitol. This process can be catalyzed by various agents, including strong mineral acids like sulfuric acid and hydrochloric acid, as well as solid catalysts and ionic liquids . The reaction typically involves heating sorbitol in the presence of these catalysts at temperatures ranging from 150 to 220°C .
Industrial Production Methods: In industrial settings, the dehydration of sorbitol to produce 3,6-anhydrosorbitol is often carried out in a molten salt hydrate medium, such as zinc chloride (ZnCl2) in water. This method allows for high selectivity and yield, with the reaction being exothermic due to the formation of a strong complex with the released water .
Chemical Reactions Analysis
Types of Reactions: 3,6-Anhydro-D-glucitol undergoes various chemical reactions, including:
Dehydration: Further dehydration can lead to the formation of isosorbide.
Epimerization: Under certain conditions, 3,6-anhydrosorbitol can be epimerized to form other anhydrohexitols.
Common Reagents and Conditions:
Dehydration: Catalyzed by ZnCl2 in a molten salt hydrate medium at temperatures between 150 to 220°C.
Epimerization: Can occur at elevated temperatures, often in the presence of catalysts.
Major Products:
Isosorbide: Formed through further dehydration of 3,6-anhydrosorbitol.
Other Anhydrohexitols: Such as 1,4-anhydrosorbitol and 1,5-anhydrosorbitol.
Scientific Research Applications
3,6-Anhydro-D-glucitol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-anhydrosorbitol primarily involves its dehydration and epimerization reactions. The dehydration process is catalyzed by ZnCl2, which forms a complex with the sugar alcohol functions of sorbitol. This complexation facilitates an internal SN2 mechanism, where a secondary alcohol function attacks a primary alcohol function, leading to the formation of 3,6-anhydrosorbitol . The reaction is exothermic due to the formation of a strong complex with the released water .
Comparison with Similar Compounds
1,4-Anhydrosorbitol: Another dehydration product of sorbitol, which can also be converted to isosorbide.
1,5-Anhydrosorbitol: Formed under similar conditions but does not undergo further dehydration.
2,5-Anhydrosorbitol: Another isomer formed during the dehydration process.
Uniqueness: 3,6-Anhydro-D-glucitol is unique due to its specific formation pathway and its role as a key intermediate in the production of isosorbide. Its ability to undergo further dehydration to form isosorbide makes it particularly valuable in the synthesis of biodegradable polymers and other industrial applications .
Properties
Molecular Formula |
C6H12O5 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3R,4R)-2-[(1S)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
JNYAEWCLZODPBN-SLPGGIOYSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O1)[C@H](CO)O)O)O |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.